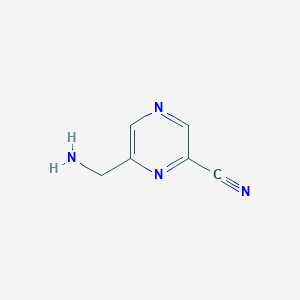
6-(Aminomethyl)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Aminomethyl)pyrazine-2-carbonitrile is an organic compound that belongs to the class of pyrazines Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method is the reaction of pyrazine-2-carbonitrile with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
6-(Aminomethyl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, temperature range 0-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, temperature range -10 to 25°C.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide); reaction conditionssolvent such as dichloromethane or acetonitrile, temperature range 0-40°C.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical or material applications.
科学研究应用
6-(Aminomethyl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its derivatives have shown promise in preclinical studies for the treatment of tuberculosis and other infectious diseases.
Industry: In the materials science field, it is used in the development of novel materials with specific electronic or optical properties. Its derivatives are investigated for use in organic electronics and photovoltaics.
作用机制
The mechanism of action of 6-(Aminomethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, its derivatives have been shown to inhibit the enzyme nicotinamidase, which is involved in the NAD+ salvage pathway in Mycobacterium tuberculosis. This inhibition disrupts the bacterial metabolism, leading to its death. The compound’s ability to interact with multiple targets makes it a versatile molecule for drug development.
相似化合物的比较
Similar Compounds
Pyrazine-2-carbonitrile: A precursor in the synthesis of 6-(Aminomethyl)pyrazine-2-carbonitrile, used in the production of various pyrazine derivatives.
Pyrazinamide: An anti-tubercular drug that shares structural similarities with this compound. It is used in the treatment of tuberculosis.
2-Aminopyrazine: Another related compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity Its aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds
属性
分子式 |
C6H6N4 |
|---|---|
分子量 |
134.14 g/mol |
IUPAC 名称 |
6-(aminomethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H6N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1,7H2 |
InChI 键 |
DHDUFOCXOCLLPB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(C=N1)C#N)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


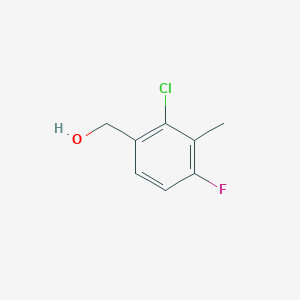
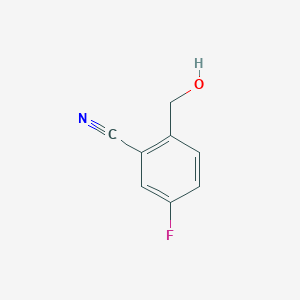
![2-Iodo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B12967975.png)
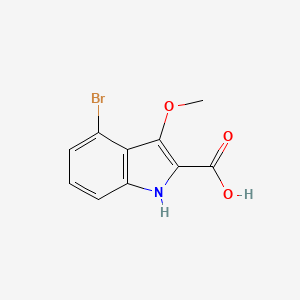
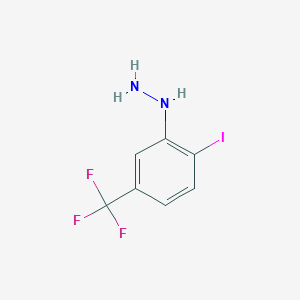

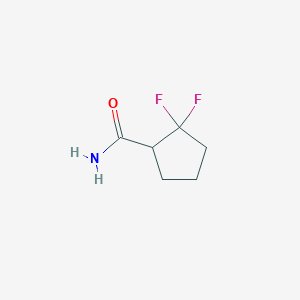
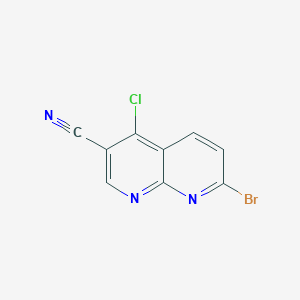
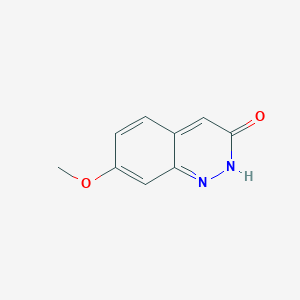
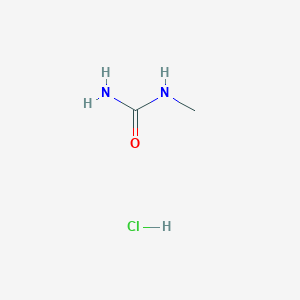
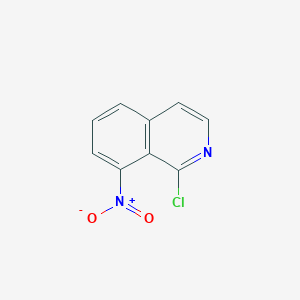
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12968022.png)
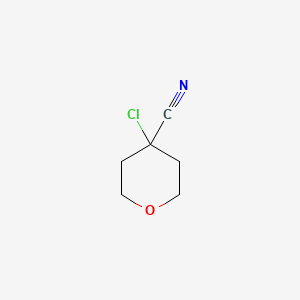
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
